molecular formula C18H23N3O6 B2658695 Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235658-87-3

Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2658695
CAS RN: 1235658-87-3
M. Wt: 377.397
InChI Key: AKPIZZUSDNXFDV-UHFFFAOYSA-N
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Description

“Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a similar compound, Benzyl 4- (4- (methoxycarbonyl)phenylamino)piperidine-1-carboxylate, was synthesized from methyl 4-aminobenzoate and 1-benzyloxycarbonyl-4-piperidone . The reaction was carried out in dichloromethane with glacial acetic acid and sodium triacetoxyborohydride .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” would include these elements, along with additional functional groups.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines . Specific reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” would depend on its specific molecular structure. Piperidine itself is a cyclic secondary amine .

Scientific Research Applications

Palladium-Catalyzed CH Functionalization

Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is employed in oxindole synthesis via palladium-catalyzed CH functionalization, showcasing its utility in medicinal chemistry synthesis. This approach is significant for developing serine palmitoyl transferase enzyme inhibitors, highlighting its potential in drug discovery and development (Magano, Kiser, Shine, & Chen, 2014).

Cardiovascular Activity and Electrochemical Oxidation

The compound also finds application in the study of cardiovascular activity and electrochemical oxidation, where its derivatives, particularly nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, demonstrate potential in cardiovascular research. These studies contribute to understanding the compound's electrochemical properties and its effects on the cardiovascular system (Krauze et al., 2004).

Relay Catalysis in Organic Synthesis

Another research application involves metal/organo relay catalysis in a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides. This method allows for the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, demonstrating the compound's versatility in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Future Directions

Piperidines and their derivatives continue to be an area of active research, particularly in the pharmaceutical industry . Future directions could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .

properties

IUPAC Name

methyl 4-[[[2-(4-methoxycarbonylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-26-17(24)13-3-5-14(6-4-13)20-16(23)15(22)19-11-12-7-9-21(10-8-12)18(25)27-2/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPIZZUSDNXFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

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